PROTAC BET Degrader-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

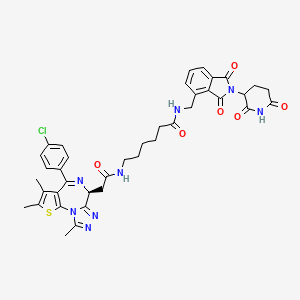

Structure

2D Structure

Properties

IUPAC Name |

6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKRYCAWRGWYNN-MBMZGMDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PROTAC BET Degrader-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BET Degrader-10 is a potent, synthetically designed Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, for degradation.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound operates through the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of its target protein, BRD4.[1][4] This heterobifunctional molecule consists of three key components: a ligand that binds to the BET protein BRD4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4]

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound first binds to both the BRD4 protein and the Cereblon E3 ligase, forming a ternary complex. This proximity is crucial for the subsequent steps.

-

Ubiquitination: Once in close proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.

-

Polyubiquitination: A chain of multiple ubiquitin molecules (polyubiquitination) is formed on the BRD4 protein, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated BRD4 protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling of PROTAC: After the degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

This targeted degradation approach offers a significant advantage over traditional inhibition, as it removes the entire target protein, thereby eliminating both its enzymatic and scaffolding functions.

Quantitative Data

The following table summarizes the available quantitative data for this compound. This molecule was identified in patent WO2017007612A1, example 37.[1][2]

| Parameter | Value | Target | Notes |

| DC50 | 49 nM | BRD4 | The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein.[1][2] |

Further quantitative data such as binding affinities (Kd or Ki) for BRD4 and Cereblon, as well as degradation selectivity against other BET family members (BRD2, BRD3), are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following are detailed, representative methodologies for key experiments typically used to characterize PROTAC molecules.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

- Seed a suitable human cell line (e.g., a leukemia cell line known to be sensitive to BET inhibitors like RS4;11) in 6-well plates at an appropriate density.

- Allow cells to adhere and grow overnight.

- Treat the cells with varying concentrations of this compound (e.g., a serial dilution around the expected DC50) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

- Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

- Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

6. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities using densitometry software.

- Normalize the BRD4 band intensity to the loading control.

- Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration of the PROTAC.

- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Ternary Complex Formation Assays (General Principles)

Several biophysical and cellular assays can be used to confirm the formation of the ternary complex (BRD4-PROTAC-Cereblon).

1. Surface Plasmon Resonance (SPR):

- Immobilize either recombinant BRD4 or Cereblon protein on a sensor chip.

- Flow the other protein (either Cereblon or BRD4) over the chip in the presence and absence of this compound.

- An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

- This technique can also be used to determine the binding kinetics and affinity.

2. Isothermal Titration Calorimetry (ITC):

- Titrate the PROTAC into a solution containing one of the proteins (e.g., BRD4) and measure the heat change upon binding.

- Then, titrate the second protein (Cereblon) into the PROTAC-protein complex.

- A significant heat change upon the addition of the second protein confirms the formation of the ternary complex and can provide thermodynamic parameters of the interaction.

3. Co-Immunoprecipitation (Co-IP):

- Treat cells with this compound.

- Lyse the cells and incubate the lysate with an antibody against either BRD4 or a tag on Cereblon (if exogenously expressed).

- Use protein A/G beads to pull down the antibody-protein complex.

- Wash the beads to remove non-specific binders.

- Elute the bound proteins and analyze by Western blotting for the presence of all three components of the ternary complex (BRD4, Cereblon, and other components of the E3 ligase complex).

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

BET Protein Signaling Pathway

Caption: Role of BRD4 in transcription and its inhibition by PROTAC.

Experimental Workflow for DC50 Determination

Caption: Workflow for determining the DC50 of a PROTAC.

References

PROTAC BET Degrader-10 target protein binding affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

PROTAC BET Degrader-10 operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase. This compound is specifically designed to engage the Cereblon (CRBN) E3 ligase.

The key steps in its mechanism of action are:

-

Ternary Complex Formation: The BRD4-binding moiety of this compound engages with a bromodomain of BRD4, while its Cereblon-binding moiety simultaneously recruits the CRBN E3 ligase complex. This results in the formation of a transient BRD4-PROTAC-CRBN ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 protein.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides.

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another BRD4 protein and E3 ligase, enabling a catalytic cycle of degradation.

dot

Quantitative Data: Degradation Potency

This compound is a potent degrader of the BRD4 protein. The primary quantitative measure of its efficacy is the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line over a defined period.

| Parameter | Value | Cell Line | Target Protein | Source |

| DC50 | 49 nM | Not Specified | BRD4 | [1][2] |

Note: While the DC50 value is provided by commercial suppliers referencing patent WO2017007612A1, the specific cell line and experimental conditions for this determination are not detailed in publicly available sources.

Experimental Protocols

The characterization of PROTACs like BET Degrader-10 involves a series of in vitro and cell-based assays to determine their binding affinity, ternary complex formation, and degradation efficiency. Below are detailed methodologies for key experiments typically employed in the development and validation of such molecules.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the BRD4-PROTAC-CRBN ternary complex.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this assay, BRD4 and CRBN are tagged with compatible FRET pairs (e.g., a terbium-cryptate-labeled antibody for the donor and a d2-labeled antibody for the acceptor). The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to the amount of complex formed.

Materials:

-

Recombinant GST-tagged BRD4 (or a specific bromodomain, e.g., BD1)

-

Recombinant His-tagged CRBN/DDB1 complex

-

Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-His antibody labeled with a FRET acceptor (e.g., d2)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume white plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PROTAC dilutions.

-

Add the GST-BRD4 protein to each well at a final concentration optimized for the assay (e.g., 10 nM).

-

Add the His-CRBN/DDB1 complex to each well at a final concentration optimized for the assay (e.g., 20 nM).

-

Add the donor-labeled anti-GST antibody and the acceptor-labeled anti-His antibody to each well at their recommended concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

dot

Western Blotting for BRD4 Degradation

This cell-based assay is used to directly measure the degradation of the target protein.

Principle: Cells are treated with the PROTAC, and the total amount of the target protein is quantified using Western blotting. A decrease in the protein band intensity indicates successful degradation.

Materials:

-

Human cell line (e.g., a leukemia cell line like MV4-11 or a prostate cancer cell line like 22Rv1)

-

This compound

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Image the chemiluminescent signal using an appropriate imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50.

Conclusion

This compound is a valuable research tool for studying the biological consequences of targeted BRD4 degradation. Its potency, as indicated by its nanomolar DC50 value, makes it an effective molecule for inducing the degradation of BRD4 in cellular contexts. While detailed binding affinity data remains to be publicly disclosed, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other PROTAC molecules. Further studies are warranted to fully elucidate its binding kinetics and to explore its therapeutic potential in various disease models.

References

In Vitro Degradation Kinetics of PROTAC BET Degrader-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation kinetics of PROTAC BET Degrader-10. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required to effectively study this molecule. This document summarizes the known degradation parameters and presents detailed protocols for key experiments to further characterize its activity.

Introduction to this compound

This compound is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4.[1][2][3][4][5] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of a ligand that binds to the target BET protein and another ligand that recruits the Cereblon E3 ubiquitin ligase, connected by a chemical linker.[1][4][5] This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.

Quantitative Degradation Profile

The primary metric for the potency of a PROTAC is its half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% degradation of the target protein.

| Parameter | Value | Cell Line | Target Protein | Source |

| DC50 | 49 nM | Not Specified | BRD4 | [1][2][3][4][5] |

Further characterization is required to determine other key kinetic parameters such as Dmax (maximum degradation) and the degradation rate constant (kdeg).

Core Signaling Pathway and Mechanism of Action

This compound operates by inducing the formation of a ternary complex between the target BET protein and the E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation.

Figure 1: Mechanism of action for this compound.

Experimental Protocols

To fully characterize the in vitro degradation kinetics of this compound, a series of standard assays are required. The following protocols provide a framework for these investigations.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein following treatment with a PROTAC.

Experimental Workflow:

Figure 2: Experimental workflow for Western Blot analysis.

Detailed Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, VCaP) at an appropriate density. After 24 hours, treat the cells with a serial dilution of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the BET protein of interest (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

HiBiT Assay for Real-Time Degradation Kinetics

The HiBiT protein tagging system allows for the sensitive and quantitative measurement of protein degradation in real-time within living cells.

Experimental Workflow:

Figure 3: Workflow for the HiBiT-based degradation assay.

Detailed Methodology:

-

Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous gene for the BET protein of interest in a suitable cell line.

-

Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.

-

Reagent Addition: Add the LgBiT protein and a suitable live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) to the cells and incubate to allow for reagent equilibration.

-

PROTAC Treatment: Add serial dilutions of this compound to the wells.

-

Kinetic Measurement: Place the plate in a luminometer equipped with temperature control and measure the luminescence signal at regular intervals over a desired time course.

-

Data Analysis: Normalize the luminescence data to a vehicle control. Plot the degradation over time for each concentration to determine the degradation rate. Plot the endpoint degradation against the log of the concentration to calculate the DC50 and Dmax.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, recombinant E3 ligase (Cereblon complex), and the purified BET protein.

-

PROTAC Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blotting using an anti-BET antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated BET protein indicates successful PROTAC-mediated ubiquitination.

Conclusion

This compound is a potent degrader of BRD4 with a reported DC50 of 49 nM.[1][2][3][4][5] To build a comprehensive understanding of its in vitro degradation kinetics, further experimental characterization is necessary. The protocols outlined in this guide for Western blotting, HiBiT assays, and in vitro ubiquitination provide a robust framework for determining key parameters such as Dmax and degradation rate. This data is crucial for the continued development and optimization of this and other BET-targeting PROTACs.

References

An In-Depth Technical Guide to the Structural Biology of the PROTAC BET Degrader Ternary Complex

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The formation of a key ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[][4]

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, most notably MYC.[5] Their involvement in cancer has made them prime targets for therapeutic intervention. While traditional small-molecule inhibitors have shown promise, PROTAC-mediated degradation offers potential advantages in potency, selectivity, and the ability to overcome resistance.[6]

This guide focuses on the structural and biophysical characterization of the ternary complex formed by a highly potent BET degrader. While the specific molecule "BET Degrader-10" was requested, public scientific literature extensively details a structurally related and exceptionally potent molecule known as BETd-260 (also ZBC260).[5][7] Therefore, BETd-260, which recruits the Cereblon (CRBN) E3 ligase to degrade BET proteins, will be used as the primary exemplar for this technical document.[7][8]

Core Mechanism and Signaling Pathway

The fundamental mechanism of a BET PROTAC like BETd-260 is the formation of a stable ternary complex that brings a BET protein (e.g., BRD4) into proximity with the CRBN E3 ligase complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[2] The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell.[1] A primary consequence of BRD4 degradation is the transcriptional downregulation of the MYC oncogene, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.[7][8]

Figure 1: General mechanism of action for the BET PROTAC BETd-260.

Quantitative Data on BET Degrader Complexes

The efficacy of a PROTAC is governed by multiple quantitative parameters, including its binding affinity to both the target and the E3 ligase, the stability of the ternary complex, and the efficiency of degradation. Cooperativity (α) is a critical measure, defined as the ratio of the PROTAC's binary binding affinity to its ternary complex affinity (α = KD,binary / KD,ternary). A value of α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.[9][10]

The tables below summarize key quantitative data for BETd-260 and provide representative biophysical data from the well-characterized VHL-recruiting BET degrader MZ1 to illustrate typical binding parameters.

Table 1: Cellular Potency of BETd-260

| Parameter | Cell Line | Value | Reference(s) |

|---|---|---|---|

| Protein Degradation | RS4;11 (Leukemia) | 30–100 pM | [5][7] |

| IC50 (Cell Growth) | RS4;11 (Leukemia) | 51 pM | [7][8] |

| IC50 (Cell Growth) | MOLM-13 (Leukemia) | 2.2 nM |[7][8] |

Table 2: Representative Biophysical Data for BET Degrader Ternary Complexes (Example: MZ1)

| Complex | Technique | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference(s) |

|---|---|---|---|---|---|

| VHL : MZ1 : Brd4BD2 | SPR | 180 ± 20 (MZ1:VHL) | 7.0 ± 0.9 | 26 | [9] |

| VHL : MZ1 : Brd4BD2 | ITC | 98 ± 2 (MZ1:VHL) | 6.5 ± 0.4 | 15 | [11] |

| VHL : MZ1 : Brd4BD1 | SPR | 180 ± 20 (MZ1:VHL) | 200 ± 20 | 0.9 (No cooperativity) | [9] |

| VHL : MZ1 : Brd2BD2 | SPR | 180 ± 20 (MZ1:VHL) | 12 ± 1 | 15 | [9] |

| VHL : MZ1 : Brd3BD2 | SPR | 180 ± 20 (MZ1:VHL) | 70 ± 10 | 2.6 |[9] |

Experimental Protocols for Ternary Complex Characterization

A multi-faceted approach combining various biophysical and structural techniques is required to fully characterize a PROTAC ternary complex. Below are detailed methodologies for key experiments.

Figure 2: A typical experimental workflow for PROTAC characterization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association rate, kon; dissociation rate, koff) and affinity (KD) of biomolecular interactions in real-time.[] It is highly effective for characterizing both binary and ternary complex formation.[9][12]

-

Objective: To determine the KD, kon, koff, and cooperativity (α) of the ternary complex.

-

Methodology:

-

Immobilization: Covalently couple or capture one of the proteins, typically the E3 ligase (e.g., VHL or CRBN complex), onto the surface of an SPR sensor chip.[9][13]

-

Binary Interaction Measurement: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity (KD,binary).[13]

-

Ternary Interaction Measurement: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with varying concentrations of the PROTAC.[9]

-

Injection: Inject these mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir for kinetics) to determine the ternary affinity (KD,ternary). Calculate cooperativity using the formula α = KD,binary / KD,ternary.[9]

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[14] It directly measures the heat released or absorbed during a binding event, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

-

Objective: To obtain a complete thermodynamic profile of binary and ternary complex formation.

-

Methodology:

-

Sample Preparation: Prepare purified proteins and PROTAC in an identical, well-matched buffer to minimize heats of dilution.[16] Degas all solutions thoroughly. Typical starting concentrations are 5-50 µM for the component in the cell and 10-fold higher for the titrant in the syringe.[16][17]

-

Binary Titration: To measure the PROTAC:protein binary affinity, place one protein (e.g., CRBN) in the sample cell and titrate the PROTAC into it from the injection syringe.

-

Ternary Titration: To measure ternary complex formation, pre-saturate the protein in the cell (e.g., CRBN) with the PROTAC. Then, titrate the target protein (BRD4) into the cell. The resulting heat change corresponds to the formation of the ternary complex.

-

Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[14]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based proximity assay ideal for high-throughput screening and characterization of ternary complex formation.[]

-

Objective: To detect and quantify the formation of the ternary complex in a solution-based format.

-

Methodology:

-

Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged BRD4 and FLAG-tagged CRBN complex).[18] Prepare serial dilutions of the PROTAC in an optimized assay buffer.[19]

-

Complex Formation: In a microplate, incubate the tagged target protein, the tagged E3 ligase, and the PROTAC at various concentrations to allow the ternary complex to form.[18]

-

Bead Addition: Add AlphaLISA Acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and Donor beads conjugated with an antibody against the other tag (e.g., anti-FLAG).[19]

-

Signal Detection: If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm.

-

Data Analysis: The intensity of the light signal is directly proportional to the amount of ternary complex formed. Plotting signal versus PROTAC concentration typically yields a bell-shaped "hook effect" curve, characteristic of ternary complex formation.[19]

-

X-Ray Crystallography

This technique provides high-resolution, atomic-level structural information of the ternary complex, revealing the precise protein-protein and protein-PROTAC interactions that confer stability and selectivity.[1][20]

-

Objective: To determine the three-dimensional structure of the Target:PROTAC:E3 Ligase complex.

-

Methodology:

-

Protein Preparation: Express and purify high-purity (>95%) target protein (e.g., a BRD4 bromodomain) and the E3 ligase complex (e.g., VCB or DDB1/CRBN).[21]

-

Complex Formation: Mix the two proteins and the PROTAC in a slight molar excess of the PROTAC to form the ternary complex in solution.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[21][22]

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction pattern.[22]

-

Structure Solution and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the phase problem and build an atomic model of the ternary complex. Refine the model against the experimental data to achieve high resolution.[22]

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformational dynamics in solution.[23] It identifies regions of the proteins that become protected from solvent upon formation of the ternary complex, thereby mapping the interaction interfaces.[24]

-

Objective: To map the protein-protein and protein-ligand interaction surfaces in solution.

-

Methodology:

-

Complex Formation: Prepare three samples: the target protein alone, the E3 ligase alone, and the pre-formed ternary complex.

-

Deuterium Labeling: Dilute each sample into a D₂O-based buffer for various time points (e.g., 30s, 1min, 5min, 30min). Backbone amide hydrogens exposed to the solvent will exchange with deuterium, increasing their mass.[25]

-

Quenching: Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[26]

-

Digestion and Analysis: Digest the quenched samples with an acid-stable protease (e.g., pepsin) and analyze the resulting peptides by UPLC-MS.[24][26]

-

Data Analysis: Compare the deuterium uptake levels for peptides from the individual proteins versus the ternary complex. Peptides at the interaction interface will be protected from exchange and show a significant reduction in deuterium uptake, allowing the binding surfaces to be mapped.[25]

-

Structural Insights and Design Principles

The atomic structure of a PROTAC-mediated ternary complex provides invaluable insights for rational drug design. The crystal structure of the MZ1:Brd4BD2:VHL complex was a landmark achievement in the field.[1] It revealed that the PROTAC folds into a compact conformation to facilitate extensive, newly formed protein-protein interactions between BRD4 and VHL, which are responsible for the observed positive cooperativity.[1][10] The linker is not merely a passive tether but actively participates in forming favorable contacts and achieving a productive orientation for ubiquitination.[2] These structural details explain why PROTACs can achieve degradation selectivity that far exceeds the binding selectivity of their warhead ligands.[1]

Figure 3: Logical relationship of components in the BETd-260 ternary complex.

References

- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untitled Document [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. jove.com [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. SLAS2024 [slas2024.eventscribe.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 22. phys.libretexts.org [phys.libretexts.org]

- 23. A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. youtube.com [youtube.com]

- 26. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of PROTAC BET Degrader-10 with the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between PROTAC BET Degrader-10 and the Cereblon (CRBN) E3 ligase, a critical mechanism for targeted protein degradation. This document outlines the molecular machinery, quantitative parameters, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.

Introduction to this compound and Cereblon

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This compound is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It achieves this by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein.

This compound , identified in patent WO2017007612A1 as example 37, is comprised of a ligand for BET proteins connected via a linker to a ligand for Cereblon[1][2][3][4]. This molecule has demonstrated potent degradation of BRD4.

Cereblon (CRBN) acts as the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to CRBN, this compound effectively recruits this enzymatic machinery to the target BET protein.

Quantitative Data Summary

The efficacy of this compound is defined by its ability to induce the degradation of its target protein. The key quantitative parameter available for this specific degrader is its half-maximal degradation concentration (DC50).

| Parameter | Value | Target Protein | Cell Line | Reference |

| DC50 | 49 nM | BRD4 | Not Specified | [1][2][3][4] |

Note: At the time of this guide's compilation, specific binding affinities (Kd) of this compound for BRD4 and Cereblon, as well as ternary complex formation cooperativity values, are not publicly available in the reviewed literature. The provided experimental protocols can be utilized to determine these crucial parameters.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound involves a series of orchestrated molecular events leading to the targeted degradation of BET proteins.

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction and activity of this compound.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is designed to quantify the formation of the ternary complex between the BET protein, this compound, and the Cereblon E3 ligase complex.

References

The Physiochemical Profile and Biological Activity of PROTAC BET Degrader-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, redirecting the cellular ubiquitin-proteasome system to selectively eliminate target proteins. PROTAC BET Degrader-10 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By inducing the degradation of these epigenetic readers, this compound offers a powerful tool to investigate the therapeutic potential of BET protein removal in various disease models, particularly in oncology. This technical guide provides a comprehensive overview of the physiochemical properties, biological activity, and relevant experimental methodologies for the effective utilization of this compound in a research setting.

Physiochemical Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon.[1][2] This design facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.

Due to their high molecular weight and complex structures, the physiochemical properties of PROTACs like BET Degrader-10 often fall outside the traditional "Rule of Five" for orally bioavailable drugs.[4][5] This can present challenges in terms of solubility and cell permeability.

Table 1: Physiochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H39ClN8O6S | [1][3][6] |

| Molecular Weight | 783.29 g/mol | [1][3][6] |

| CAS Number | 1957234-97-7 | [1][3][6] |

| Appearance | Off-white to light yellow solid | [1][7] |

| Solubility | Soluble in DMSO (100 mg/mL, 127.67 mM) | [1][7] |

| Calculated logP (ALogP) | Likely in the range of 3.5 - 5.0 (Inferred from similar BET PROTACs) | [4][8] |

| Permeability (PAMPA) | Expected to be low (Inferred from similar BET PROTACs) | [4][8][9][10] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |

Biological Activity and Mechanism of Action

This compound functions by inducing the selective degradation of BET proteins. It has a reported DC50 (concentration for 50% degradation) of 49 nM for BRD4.[1][2][6][11] The degradation of BET proteins, particularly BRD4, has profound effects on gene transcription, leading to the downregulation of key oncogenes such as c-MYC.[12][13] This ultimately results in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of PROTAC-Mediated BET Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, such as BET Degrader-10, which recruits the Cereblon E3 ligase to the target BET protein.

References

- 1. enamine.net [enamine.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. protac bet degrader 10 — TargetMol Chemicals [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC BET Degrader-10 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC® BET Degrader-10 is a potent and specific heterobifunctional molecule designed for targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. As a proteolysis-targeting chimera (PROTAC), it functions by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting their function. This molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1][2] By inducing the degradation of these epigenetic readers, PROTAC BET Degrader-10 offers a powerful tool to study the roles of BET proteins in gene regulation and provides a promising therapeutic strategy for diseases driven by their aberrant activity, such as cancer.[3][4][5][6]

BET proteins are critical regulators of gene transcription.[3][4][5][6] They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[3][4][5][6] This activity is particularly important for the expression of key oncogenes, including c-MYC.[7][8] Degradation of BET proteins by this compound leads to the downregulation of c-MYC, cell cycle arrest, and induction of apoptosis, making it a valuable agent for cancer research.[9][10][11][12]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing BET protein degradation and evaluating its impact on cell viability.

Data Presentation

The efficacy of BET degraders can be quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). Below is a summary of representative quantitative data for BET PROTACs in various cancer cell lines.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Duration |

| This compound | Not Specified | 49 | Not Specified | Not Specified | Not Specified |

| MZ1 | H661 | 8 | >95 | Not Specified | 24h (Degradation) |

| MZ1 | H838 | 23 | >95 | Not Specified | 24h (Degradation) |

| MZ1 | Mv4-11 | Not Specified | Not Specified | ~25 | 72h (Viability) |

| ARV-771 | 22Rv1 | <5 | >90 | <1 | 72h (Viability) |

| dBET6 | MOLT4 | Sub-nanomolar | >90 | 14 | 3h (Degradation) |

Note: Data for MZ1, ARV-771, and dBET6 are included as representative examples of potent BET PROTACs. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration that inhibits cell proliferation by 50%.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Materials:

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., human leukemia cell line MOLT4, prostate cancer cell line 22Rv1)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes and pipette tips

-

Cell culture plates or flasks

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[16]

-

-

Cell Seeding:

-

Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 60-80% confluent at the time of treatment.

-

Suspension cells: Seed cells in a multi-well plate or flask at a density appropriate for the specific cell line and experiment.

-

-

Compound Dilution and Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for a dose-response experiment is 0.1 nM to 1 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader used.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period. For protein degradation analysis, a time course of 3, 6, 12, and 24 hours is recommended. For cell viability assays, a longer incubation of 48 to 72 hours is typical.

-

-

Cell Harvesting and Downstream Analysis:

-

After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

-

Protocol 2: Western Blot Analysis of BET Protein Degradation

This protocol describes how to assess the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

Treated and control cells from Protocol 1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

96-well opaque plates (for luminescent assays) or standard 96-well plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding and Treatment:

-

Cell Viability Measurement:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the cell viability against the log of the degrader concentration and use a non-linear regression to calculate the IC50 value.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound.

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]

- 15. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pnas.org [pnas.org]

- 18. selleckchem.com [selleckchem.com]

Application Notes and Protocols for PROTAC BET Degrader-10 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC BET Degrader-10 and other similar BET degraders in leukemia cell line research. The protocols outlined below are based on established methodologies for evaluating the efficacy and mechanism of action of PROTACs in hematological malignancies.

Introduction to PROTAC BET Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] PROTAC BET degraders, such as this compound, are designed to bring about the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-Myc, making them attractive therapeutic targets in various cancers, particularly acute myeloid leukemia (AML).[4][5][6] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs lead to the physical elimination of the target protein, which can result in a more profound and sustained biological effect.[6][7]

This compound is a potent degrader of BRD4 with a reported DC50 of 49 nM.[8] It functions by linking a ligand that binds to BET proteins to another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10][11] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET protein.

Data Presentation: Efficacy of PROTAC BET Degraders in Leukemia Cell Lines

The following tables summarize the reported in vitro efficacy of various PROTAC BET degraders in different leukemia cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Degradation Potency (DC50) of PROTAC BET Degraders

| PROTAC Degrader | Target Protein | Cell Line | DC50 (nM) | Reference |

| This compound | BRD4 | Not Specified | 49 | [8] |

| BETd-260 (ZBC260) | BRD4 | RS4;11 | 0.03 | [1][4] |

| QCA570 | BET proteins | RS4;11 | ~0.03 | [5] |

Table 2: Anti-proliferative Activity (IC50) of PROTAC BET Degraders in Leukemia Cell Lines

| PROTAC Degrader | Cell Line | IC50 | Incubation Time | Reference |

| BETd-260 (ZBC260) | RS4;11 | 51 pM | 4 days | [1][4] |

| BETd-260 (ZBC260) | MOLM-13 | 2.2 nM | 4 days | [4][12] |

| QCA570 | RS4;11 | 50 pM | Not Specified | [5] |

| QCA570 | Primary AML Samples | 120 pM (median) | 3 days | [5] |

| MZ1 | NB4 | Not Specified | 48 hours | [8] |

| MZ1 | Kasumi-1 | Not Specified | 48 hours | [8] |

| MZ1 | MV4-11 | Not Specified | 48 hours | [8] |

| MZ1 | K562 | Not Specified | 48 hours | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PROTAC BET degraders and a typical experimental workflow for their evaluation in leukemia cell lines.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines and to calculate the IC50 value.

Materials:

-

Leukemia cell lines (e.g., RS4;11, MV4;11, MOLM-13)

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted degrader to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[4]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the degradation of BET proteins (BRD2, BRD3, BRD4) and the downstream effects on c-Myc expression and apoptosis induction (cleaved PARP).

Materials:

-

Leukemia cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).

-

Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in leukemia cell lines following treatment with this compound.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation and gating.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound and similar molecules represent a promising therapeutic strategy for leukemia by inducing the degradation of key oncogenic drivers. The protocols provided here offer a framework for the systematic evaluation of these compounds in a research setting. Careful execution of these experiments will provide valuable insights into their potency, mechanism of action, and potential for further development as anti-leukemic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PROteolysis‐Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]

- 10. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. cancer-research-network.com [cancer-research-network.com]

Application Notes & Protocols: PROTAC BET Degrader-10 for In Vivo Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule containing a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, such as c-MYC.[5][6] Their involvement in various cancers has made them a prime target for therapeutic intervention.[7][8] PROTAC BET Degrader-10 is a potent, Cereblon (CRBN)-recruiting PROTAC designed to induce the degradation of BET proteins, offering a powerful tool for cancer research and drug development.[9] Unlike traditional small-molecule inhibitors which only block the protein's function, PROTACs physically eliminate the target protein, potentially leading to a more profound and durable response and overcoming inhibitor resistance.[10][11]

These notes provide detailed information and protocols for utilizing this compound in preclinical in vivo xenograft models.

Product Information and Properties

This compound is a high-potency degrader of BET proteins, specifically targeting BRD4 for degradation with a DC50 of 49 nM.[9] Its key properties are summarized below.

| Property | Value | Reference |

| Target | BET Proteins (BRD4) | [9] |

| E3 Ligase Recruited | Cereblon (CRBN) | [9] |

| DC50 | 49 nM | [9] |

| Molecular Formula | C39H39ClN8O6S | [9] |

| Molecular Weight | 783.29 g/mol | [9] |

| Appearance | Off-white to light yellow solid | [9] |

| Solubility | DMSO: 100 mg/mL (127.67 mM) | [9] |

| Storage (Powder) | -20°C for 3 years | [9] |

| Storage (Solvent) | -80°C for 6 months | [9] |

Mechanism of Action

This compound functions by forming a ternary complex between the target BET protein (e.g., BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules to the BET protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

Caption: Mechanism of Action for this compound.

Downstream Signaling Pathway

BET proteins, particularly BRD4, act as transcriptional co-activators. They bind to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of oncogenes like c-MYC.[6][8] Degradation of BRD4 by this compound leads to the eviction of BRD4 from chromatin, resulting in transcriptional repression of these key oncogenes. This suppression inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[10]

Caption: Downstream effects of BET protein degradation by PROTACs.

Preclinical Efficacy in Xenograft Models (Data from Analogous BET Degraders)

While specific in vivo xenograft data for this compound is not publicly available, numerous studies on analogous pan-BET degraders with similar mechanisms (e.g., ZBC260/BETd-260, ARV-771) demonstrate significant anti-tumor activity across various cancer models.[10][11][12][13] This data provides a strong rationale for its use.

Table 1: Summary of In Vivo Efficacy of BET PROTACs in Xenograft Models

| Compound | Cancer Model | Cell Line | Dosing Regimen | Route | Outcome | Reference |

| BETd-260 | Acute Leukemia | RS4;11 | 5 mg/kg, every other day for 3 weeks | IV | >90% tumor regression | [10][14] |

| ARV-771 | Prostate Cancer | 22Rv1 | 30 mg/kg, once daily | SC | Tumor regression | [11][15][16] |

| ARV-771 | Prostate Cancer | VCaP | 50 mg/kg, 5 days on/2 off | SC | Significant tumor growth inhibition | [11] |

| BETd-260 | Hepatocellular Carcinoma | HepG2 | 5 mg/kg, single dose | IV | In-tumor degradation of BRD2/3/4 | [12] |

| ZBC260 | Triple-Negative Breast Cancer | SUM149 | 10 mg/kg, 3 times/week | IP | Diminished tumor growth | [13] |

Table 2: Summary of Pharmacodynamic Effects of BET PROTACs

| Compound | Cancer Model | Timepoint | Biomarker Change | Reference |

| BETd-260 | RS4;11 Xenograft | 24h post single dose | Profound degradation of BET proteins, strong c-Myc downregulation | [14] |

| ARV-771 | 22Rv1 Xenograft | 3 days, daily dosing | 37% BRD4 downregulation, 76% c-MYC downregulation | [15][16] |

Detailed Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

1. Materials:

- This compound

- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

- Cancer cell line of interest (e.g., RS4;11, 22Rv1)

- Matrigel (optional, aids tumor engraftment)[17]

- 6-8 week old immunodeficient mice (e.g., NOD-SCID, Nu/Nu)

- Sterile PBS, syringes, needles, calipers

2. Cell Preparation and Implantation:

- Culture cells under standard conditions to ~80% confluency.

- Harvest and wash cells with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2-10 x 10^7 cells/mL.[18][19]

- Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

3. Study Initiation and Dosing:

- Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2).

- When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, PROTAC at various doses).

- Prepare fresh dosing solutions of this compound in the recommended vehicle daily.

- Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) according to the planned schedule (e.g., daily, every other day).[10][11]

4. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor animals for any signs of toxicity.

- The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

- At the endpoint, euthanize mice and excise tumors for weighing and downstream analysis (e.g., Western Blot, IHC).

Protocol 2: Pharmacodynamic (PD) Analysis

This protocol is for assessing target engagement and downstream effects in tumor tissue.

1. Study Design:

- Establish xenografts as described in Protocol 1.

- Once tumors reach ~400-500 mm³, administer a single dose of this compound or vehicle.

- Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24, 48 hours) to assess the kinetics of protein degradation and re-synthesis.[14]

2. Sample Collection and Processing:

- At each time point, collect tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

- For protein analysis, homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

- Quantify total protein concentration using a BCA assay.

3. Western Blot Analysis:

- Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin).

- Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

- Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

4. Immunohistochemistry (IHC) Analysis:

- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.

- Perform antigen retrieval and block endogenous peroxidases.

- Incubate sections with primary antibodies against BRD4, c-MYC, and proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved Caspase-3).[12]

- Stain with a labeled secondary antibody and visualize with a chromogen like DAB.

- Image slides and perform pathological scoring to assess changes in protein expression and cellular processes.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study.

Caption: A standard workflow for preclinical xenograft efficacy studies.

References

- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

Determining Cell Viability in Response to PROTAC BET Degrader-10: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing cell viability following treatment with PROTAC BET Degrader-10, a novel proteolysis-targeting chimera designed to selectively degrade BET (Bromodomain and Extra-Terminal) proteins. The following sections offer guidance on experimental design, present quantitative data in a structured format, and provide step-by-step protocols for commonly employed cell viability assays.

Introduction to this compound and Cell Viability

This compound is a heterobifunctional molecule that simultaneously binds to a target BET protein (such as BRD4) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3] The degradation of BET proteins, which are critical readers of epigenetic marks and regulators of gene transcription, can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[1][4]